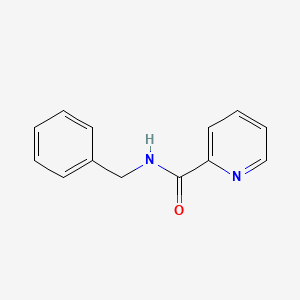

N-benzylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIFYECULHSHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350734 | |

| Record name | N-benzylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18904-38-6 | |

| Record name | N-Benzylpicolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18904-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of N Benzylpyridine 2 Carboxamide and Its Derivatives

Contemporary Synthetic Routes for N-Benzylpyridine-2-Carboxamide Formation

The construction of the amide bond in N-benzylpyridine-2-carboxamide is the cornerstone of its synthesis. Modern approaches prioritize efficiency, selectivity, and functional group tolerance, leading to the development of sophisticated catalytic systems and multi-step pathways.

Amidation Reactions and Coupling Strategies

Direct amidation reactions represent the most straightforward approach to N-benzylpyridine-2-carboxamide. These methods typically involve the coupling of a pyridine-2-carboxylic acid derivative with a benzylamine (B48309).

The direct condensation of pyridine-2-carboxylic acid with benzylamine can be achieved, though it often requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) salt. mdpi.com To circumvent this, more reactive derivatives of pyridine-2-carboxylic acid are often employed. For instance, the corresponding acid chloride can be reacted with benzylamine, often in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. mdpi.com Another approach involves the use of methyl picolinate, a methyl ester of pyridine-2-carboxylic acid, which upon heating with benzylamine, affords the desired amide. prepchem.com

A study demonstrated the successful amidation of pyridine-2-carboxylic acid with benzylamine using a Nb2O5 catalyst, achieving a 90% yield. researchgate.net This highlights the potential of heterogeneous catalysis in promoting this transformation. The reaction of various carboxylic acids, including pyridine-2-carboxylic acid, with benzylamine has been explored using borane-pyridine as a catalyst, demonstrating good yields and tolerance for various functional groups. mdpi.com

To enhance reaction efficiency and mildness, a plethora of coupling reagents and catalysts have been developed for amide bond formation. These reagents activate the carboxylic acid, facilitating its reaction with the amine under gentle conditions.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that converts a carboxylic acid into a reactive OAt-active ester. wikipedia.org This intermediate readily reacts with an amine to form the amide bond. wikipedia.org The efficiency of HATU is attributed to the neighboring group effect of the pyridine (B92270) nitrogen, which stabilizes the transition state. wikipedia.orgsigmaaldrich.com It is often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgcommonorganicchemistry.com

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) is another widely used coupling system. peptide.comcommonorganicchemistry.com EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to hydrolysis. thermofisher.com The addition of HOBt traps this intermediate, forming a more stable active ester that efficiently reacts with the amine. peptide.comnih.govtcichemicals.com This method is known to minimize racemization when dealing with chiral carboxylic acids. peptide.com

Palladium-catalyzed cross-coupling reactions offer an alternative route, particularly for constructing the pyridine or benzylamine fragments before the final amidation. For instance, Pd-catalyzed reactions can be used to synthesize functionalized 2-benzylpyridines, which can then be further elaborated. google.comresearchgate.net While not a direct amidation method for pre-existing carboxylic acids and amines, these cross-coupling strategies are integral to the synthesis of complex derivatives. mdpi.comnih.gov

Table 1: Comparison of Catalytic Approaches for N-Benzylpyridine-2-carboxamide Synthesis

| Catalyst/Reagent | Mechanism of Action | Advantages |

|---|---|---|

| HATU | Forms a highly reactive OAt-active ester. wikipedia.org | High coupling efficiency, fast reaction rates, suitable for difficult couplings. wikipedia.orgsigmaaldrich.com |

| EDC/HOBt | Forms an HOBt active ester via an O-acylisourea intermediate. peptide.comthermofisher.com | Minimizes racemization, water-soluble byproducts are easily removed. peptide.com |

| Nb₂O₅ | Heterogeneous catalyst promoting direct amidation. researchgate.net | Catalyst is reusable and can be applied to a range of substrates. researchgate.net |

| Borane-Pyridine | Acts as a liquid catalyst for direct amidation. mdpi.com | Efficient for a wide range of aromatic and aliphatic substrates. mdpi.com |

| Palladium Catalysts | Facilitates C-C and C-N bond formation to construct precursors. mdpi.comnih.gov | Allows for the synthesis of complex, functionalized derivatives. google.comresearchgate.net |

Utilization of Pyridine-2-carboxylic Acid Derivatives and Benzylamines

Multi-step Syntheses and Ring Formation Methodologies

The Hantzsch pyridine synthesis is a classic multi-component reaction used to construct dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. wikipedia.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate (B1210297). wikipedia.org While the classic Hantzsch synthesis may not directly yield N-benzylpyridine-2-carboxamide, variations of this methodology can be adapted to produce substituted pyridine scaffolds. researchgate.netresearchgate.net These scaffolds can then be further functionalized to introduce the carboxamide and benzyl (B1604629) groups in subsequent steps. The reaction can be performed in water and followed by aromatization using agents like ferric chloride or potassium permanganate. wikipedia.org

Nucleophilic substitution reactions are fundamental in the synthesis of N-benzylpyridine-2-carboxamide and its analogs. libretexts.org For example, a derivative like N-benzyl-4-chloro-pyridine-2-carboxamide can be synthesized from methyl 4-chloropicolinate and benzylamine. prepchem.com The chlorine atom can then be displaced by other nucleophiles to introduce further functionality. prepchem.com This highlights how nucleophilic aromatic substitution on the pyridine ring can be a key step in a multi-step synthesis. The synthesis of related amide derivatives often involves the reaction of a pyridine derivative with an appropriate amine, which is a nucleophilic substitution at the carbonyl carbon. sinica.edu.tw

Table 2: Overview of Multi-step Synthetic Strategies

| Methodology | Description | Key Intermediates |

|---|---|---|

| Hantzsch Pyridine Synthesis | Multi-component reaction to form a dihydropyridine ring, followed by oxidation. wikipedia.org | Dihydropyridines, substituted pyridines. wikipedia.orgresearchgate.net |

| Nucleophilic Substitution | Stepwise introduction of functional groups onto a pre-formed pyridine or benzylamine core. prepchem.comlibretexts.org | Halogenated pyridine derivatives, activated carboxylic acids. prepchem.comsinica.edu.tw |

Hantzsch Pyridine Synthesis Variations

Enzymatic Synthesis Strategies for N-Benzyl Carboxamides

The use of enzymes as biocatalysts offers a green and highly selective alternative for the synthesis of amide bonds. For N-benzyl carboxamides, specific enzymatic strategies have been developed that leverage the catalytic capabilities of certain hydrolases in reverse.

A significant advancement in the enzymatic synthesis of N-benzyl carboxamides involves the enzyme N-substituted formamide (B127407) deformylase (NfdA), originally isolated from Arthrobacter pascens F164. researchgate.netasm.org This enzyme naturally catalyzes the hydrolysis of N-substituted formamides into a corresponding amine and formate. asm.orgnih.gov However, researchers discovered that NfdA can catalyze the reverse reaction, synthesizing N-benzylformamide (NBFA) from benzylamine and formate. researchgate.netnih.gov

This reverse synthesis is contingent on high concentrations of the substrates. asm.org The reaction is not limited to formate; other short-chain carboxylic acids can also serve as acyl donors. Through this enzymatic process, various N-substituted carboxamides, such as N-benzylacetamide and N-benzylpropionamide, have been successfully synthesized from benzylamine and the corresponding acid substrates. asm.orgnih.gov The optimal pH and inhibitor effects on the reverse reaction were found to be nearly identical to those of the forward hydrolytic reaction, which suggests that both reactions occur at the same catalytic site within the enzyme. researchgate.netnih.gov

The substrate scope and kinetic behavior of the reverse reaction of N-substituted formamide deformylase have been investigated to understand its synthetic utility.

Substrate Specificity: The enzyme demonstrates a narrow specificity for the acid substrate. Studies have shown that in addition to formate, only acetate and propionate (B1217596) (carboxylic acids with one to three carbon atoms) are effective substrates for the amidation of benzylamine. asm.orgnih.gov This specificity allows for the controlled synthesis of a select range of N-benzyl carboxamides.

| Amine Substrate | Acid Substrate | Enzymatically Synthesized Product |

|---|---|---|

| Benzylamine | Formate | N-benzylformamide |

| Benzylamine | Acetate | N-benzylacetamide |

| Benzylamine | Propionate | N-benzylpropionamide |

Table 1: Substrate specificity of N-substituted formamide deformylase in the synthesis of N-benzyl carboxamides. asm.orgnih.gov

Kinetic Mechanism: Bisubstrate kinetic analysis, complemented by dead-end inhibition studies using aniline (B41778) as a benzylamine analogue, has elucidated the reaction mechanism. researchgate.netnih.gov The synthesis proceeds via an ordered two-substrate, two-product (bi-bi) mechanism . nih.gov In this pathway, the acid substrate (e.g., formate) is the first to bind to the active site of the enzyme. This is followed by the binding of the amine substrate (benzylamine), leading to the formation of the amide bond and the subsequent release of the N-benzyl carboxamide product. researchgate.netnih.gov

| Step | Description |

|---|---|

| 1 | The carboxylic acid substrate (e.g., formate) binds to the enzyme's active site. |

| 2 | The amine substrate (e.g., benzylamine) binds to the enzyme-acid complex. |

| 3 | The catalytic formation of the amide bond occurs. |

| 4 | The N-benzyl carboxamide product is released from the enzyme. |

| 5 | Water, the second product, is released, regenerating the free enzyme. |

Table 2: The ordered bi-bi kinetic mechanism for the reverse reaction of N-substituted formamide deformylase. researchgate.netnih.gov

N-Substituted Formamide Deformylase in Reverse Reaction

Mechanistic Investigations of Reaction Pathways

Understanding the fundamental mechanisms of amide bond formation is crucial for optimizing existing synthetic routes and designing new ones. Computational and experimental studies have provided deep insights into the energetics, intermediates, and transition states involved.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically unfavorable under standard conditions, necessitating activation of the carboxylic acid. The energetics of this process are highly dependent on the chosen synthetic route and the nature of the activating agents, catalysts, and substrates.

The pathway from reactants to amide products proceeds through a series of transient intermediates and high-energy transition states. The specific nature of these species is dictated by the reaction mechanism.

In many classical amidation reactions, a key step is the nucleophilic attack of the amine on an activated carboxylic acid derivative, which typically proceeds through a tetrahedral intermediate . acs.org The stability of this intermediate and the energy of the transition states leading to its formation and collapse are critical to the reaction's efficiency.

In reactions mediated by silyl (B83357) chlorides, for example, intermediates such as silylamines and silyl esters can form. acs.orgnih.gov However, the direct formation of an amide from certain silicon-containing intermediates can be hindered by a high energy barrier associated with the formation of an unstable silanone byproduct. acs.orgnih.gov Alternative pathways, often assisted by in-situ generated salts, can promote the reaction by proceeding through more stable intermediates like a silanol. acs.org In some cases, the reaction can be self-catalytic, where substrates or bases promote the amide bond formation via hydrogen bonding, thereby avoiding the formation of highly unstable intermediates. acs.orgnih.gov

Beyond classical ionic pathways, radical-based mechanisms represent an unconventional and powerful approach to amide bond formation. These reactions often employ metal catalysts or photoredox catalysis to generate radical species that would be inaccessible through thermal means. nih.govresearchgate.net

One such mechanism involves a metal-free transamidation that proceeds via an electron-transfer pathway. nih.gov In this process, a base generates an anion from the reacting amine, which then undergoes a single electron transfer (SET) to form an amine radical. This radical interacts with the starting amide to produce a radical anion intermediate. The coupling of these two radical species ultimately leads to the transamidation product. nih.gov

Another approach is the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides. acs.org This method involves a metal catalyst mediating the decarboxylation of the acid to generate a carbon-centered radical. This radical then adds to the isocyanide to form an imidoyl radical, which is subsequently oxidized and trapped to furnish the final amide product. acs.org Photoredox catalysis can also be used to generate amine radical cations, which can then be converted to α-amino radicals that participate in C-C bond formation, leading to amidoalkylation products. beilstein-journals.org These radical pathways demonstrate the versatility of modern synthetic chemistry in constructing amide bonds under unique conditions. nih.govacs.org

Role of Intermediates and Transition States

Oxidative Dehydrogenation Processes

Oxidative dehydrogenation represents a powerful and atom-economical strategy for the synthesis of unsaturated compounds by forming double bonds through the removal of hydrogen. In the context of N-benzylpyridine-2-carboxamide and related N-heterocycles, this process is particularly relevant for the aromatization of partially saturated precursors or the introduction of a carbonyl group at the benzylic position, converting the methylene (B1212753) bridge into a ketone.

Recent advancements have focused on developing more sustainable and efficient catalytic systems. Metal-free catalysts, in particular, have garnered significant attention as they circumvent issues related to the cost, toxicity, and removal of residual metals from the final products. One such innovative approach involves the use of nitrogen/phosphorus co-doped porous carbon (NPCH) materials. nih.govrsc.org These catalysts have demonstrated high efficacy for the oxidative dehydrogenation of various N-heterocycles, such as tetrahydroquinolines and indolines, using air as the oxidant and water as the solvent, which aligns with the principles of green chemistry. nih.govrsc.org The proposed active sites in these NPCH catalysts are the nitrogen and phosphorus centers integrated within the porous carbon framework. nih.govrsc.org The pyridinic and graphitic nitrogen species within the carbon lattice act as electron-withdrawing and -donating modulators, respectively, which can be tailored to optimize catalytic activity for specific oxidative dehydrogenation reactions. sciopen.com

Transition metal-based catalysts also remain a cornerstone for oxidative dehydrogenation reactions. For instance, cyclometalated ruthenium(III) complexes have been shown to be efficient catalysts for the aerobic oxidative dehydrogenation of benzyl alcohols to the corresponding aldehydes. nii.ac.jp This type of catalysis is directly analogous to the oxidation of the methylene bridge in N-benzylpyridine-2-carboxamide. The reactions can proceed under mild conditions, utilizing molecular oxygen as the terminal oxidant. nii.ac.jp Similarly, copper oxide (CuO) nanoparticles have been identified as effective catalysts for the oxidative dehydrogenation of alcohols with air, showing high conversion rates at elevated temperatures. dtu.dk Continuous-flow reactors have also been employed to enhance the iron-catalyzed aerobic oxidation of 2-benzylpyridines to their corresponding ketones, demonstrating a method that can improve safety and efficiency. beilstein-journals.org

The general mechanism for these transformations often involves the activation of the C-H bond at the benzylic position by the catalyst, followed by hydrogen abstraction and subsequent oxidation to form the desired product. The choice of catalyst and oxidant is crucial in controlling the selectivity of the reaction and preventing over-oxidation to carboxylic acids.

Optimization of Synthetic Conditions

The successful synthesis of N-benzylpyridine-2-carboxamide and its derivatives hinges on the careful optimization of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the catalytic system, all of which profoundly influence reaction rate, yield, and purity.

The selection of an appropriate solvent and the fine-tuning of the reaction temperature are critical for maximizing the yield and minimizing by-products. In the synthesis of related carboxamides, reaction conditions are often tailored to the specific transformation. For example, the direct amidation of methyl 4-chloropicolinate with benzylamine to form N-benzyl-4-chloro-pyridine-2-carboxamide proceeds by heating the neat mixture at 100 °C for 16 hours. prepchem.com In other syntheses, such as the preparation of 3-chloro-N-benzylpyrazine-2-carboxamides, a multi-step process involving reflux in toluene (B28343) followed by a reaction in acetone (B3395972) at room temperature is employed. mdpi.com

For catalytic oxidations, both solvent and temperature play a pivotal role in catalyst activity and selectivity. The aerobic oxidation of benzyl alcohols catalyzed by a ruthenium complex showed superior yields in dichloromethane (B109758) (CH2Cl2) under reflux compared to other solvents like tetrahydrofuran (B95107) (THF). nii.ac.jp The oxidation of benzyl alcohol using CuO nanoparticles demonstrated a strong temperature dependence, with conversion rates soaring from 11% at 40 °C to over 99% at 100 °C in toluene. dtu.dk The synthesis of edaravone-N-benzyl pyridinium (B92312) derivatives, a more complex scaffold, was effectively carried out in dimethylformamide (DMF) at a moderately elevated temperature of 40–50 °C. nih.gov

Below is a table summarizing various solvent and temperature conditions used in the synthesis of N-benzylpyridine-2-carboxamide and analogous structures.

| Product/Reaction | Solvent | Temperature (°C) | Reference |

|---|---|---|---|

| N-benzyl-4-chloro-pyridine-2-carboxamide | None (neat) | 100 | prepchem.com |

| 3-Chloro-N-benzylpyrazine-2-carboxamide | Toluene / Acetone | Reflux / Room Temp. | mdpi.com |

| Aerobic oxidation of 4-methylbenzyl alcohol | Dichloromethane (CH2Cl2) | Reflux | nii.ac.jp |

| Oxidation of benzyl alcohol with CuO | Toluene | 100 | dtu.dk |

| Edaravone-N-benzyl pyridinium derivatives | Dimethylformamide (DMF) | 40-50 | nih.gov |

The choice of catalyst is paramount for achieving high efficiency and selectivity in the synthesis of N-benzylpyridine-2-carboxamide and its analogues. Different transformations necessitate distinct catalytic systems.

For oxidative dehydrogenation reactions, both metal-free and metal-based catalysts are employed. Nitrogen/phosphorus co-doped porous carbon (NPCH) stands out as a robust, metal-free option that functions 'on-water' under an air atmosphere, offering a green alternative to traditional methods. nih.govrsc.org For metal-based systems, cyclometalated Ru(III) complexes and CuO nanoparticles have proven effective for the aerobic oxidation of relevant alcohol precursors. nii.ac.jpdtu.dk

In syntheses involving C-C bond formation, palladium catalysts are frequently the catalysts of choice. For instance, the decarboxylative coupling of 2-pyridylacetic acid potassium salt with aryl halides to form 2-benzyl pyridines is efficiently catalyzed by a combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand like Xant-Phos. google.com Similarly, Suzuki coupling reactions to introduce benzyl groups onto a heterocyclic core often utilize palladium complexes like Pd(dppf)Cl2. nih.gov

For hydrogenation reactions, which are crucial for modifying the pyridine ring or other functional groups, transition metal-based catalysts are standard. Pearlman's catalyst (20% Pd(OH)2 on carbon) is a preferred choice for the hydrogenation of certain substituted pyridines. google.com More recently, Rhodium(III) oxide (Rh2O3) has been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions (5 bar H2, 40 °C), with a low catalyst loading of 0.5 mol%. rsc.org

The following table provides an overview of different catalysts used in relevant synthetic transformations.

| Reaction Type | Catalyst | Catalyst Loading | Reference |

|---|---|---|---|

| Oxidative Dehydrogenation | Nitrogen/Phosphorus Co-doped Porous Carbon (NPCH) | N/A (heterogeneous) | nih.govrsc.org |

| Aerobic Oxidation | [RuCl(ppy)(tpy)][PF6] | Not specified | nii.ac.jp |

| Aerobic Oxidation | CuO Nanoparticles | 60 mg per 1 mmol substrate | dtu.dk |

| Decarboxylative Coupling | Pd2(dba)3 / Xant-Phos | 0.5 mol% Pd | google.com |

| Suzuki Coupling | Pd(dppf)Cl2 | Not specified | nih.gov |

| Hydrogenation | Pd(OH)2/C (Pearlman's) | N/A (heterogeneous) | google.com |

| Hydrogenation | Rh2O3 | 0.5 mol% | rsc.org |

Achieving high purity and yield is a central goal in synthetic chemistry. A combination of optimized reaction conditions and effective purification methods is typically required. Standard purification techniques for N-benzylpyridine-2-carboxamide and its derivatives include column chromatography over silica (B1680970) gel mdpi.comgoogle.comnih.gov and recrystallization or trituration with appropriate solvent systems like ether/hexane. prepchem.comnih.gov

To enhance yield, modern synthetic strategies are often employed. The use of specialized coupling reagents for amide bond formation, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can lead to high yields (35-66%) in the final amidation step. nih.gov

Furthermore, the adoption of advanced reactor technology can offer significant advantages. Continuous-flow reactors, for example, have been shown to improve yields and safety in oxidation reactions. beilstein-journals.org The superior heat and mass transfer in microreactors can lead to shorter reaction times, higher temperatures without decomposition, and ultimately, enhanced yields and selectivity compared to traditional batch processes. beilstein-journals.org For instance, an alkylation reaction that gave a 31% yield in batch was improved to a 41% yield in a flow system, with decomposition being completely avoided. beilstein-journals.org

Catalyst Selection and Loading

Derivatization Strategies and Scaffold Modification

Modification of the N-benzylpyridine-2-carboxamide scaffold is crucial for tuning its physicochemical and biological properties. Derivatization can be targeted at either the pyridine ring or the benzyl moiety.

Introducing substituents onto the pyridine ring of N-benzylpyridine-2-carboxamide allows for systematic exploration of structure-activity relationships. Synthetic strategies typically involve either building the amide from a pre-functionalized pyridine precursor or performing transformations on the intact scaffold.

A common approach is to start with a substituted picolinic acid or its ester. For example, N-benzyl-4-chloro-pyridine-2-carboxamide can be synthesized from methyl 4-chloropicolinate. prepchem.com This chloro-derivative serves as a versatile intermediate; the chlorine atom can be subsequently displaced by other functional groups. For instance, reaction with sodium azide (B81097) followed by catalytic hydrogenation with palladium on carbon provides the corresponding 4-amino-N-benzyl-pyridine-2-carboxamide. prepchem.com

Similarly, the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides (pyrazine being an analogue of pyridine) demonstrates the use of a chlorinated heterocyclic starting material. mdpi.com The resulting chloro-derivatives can undergo further modification, such as aminodehalogenation, to introduce a second substituted benzylamino group onto the ring. mdpi.com Ruthenium-catalyzed hydroboration has been used for the 1,4-dearomatization of 3-substituted pyridines, creating N-boryl-1,4-dihydropyridines which can be further functionalized, although this method was noted to be ineffective for 2-substituted pyridines likely due to steric hindrance. nih.gov

The following table lists examples of substitutions made on the pyridine ring or analogous heterocyclic systems.

| Position of Substitution | Substituent | Synthetic Method | Reference |

|---|---|---|---|

| 4-position | -Cl | Amidation of methyl 4-chloropicolinate | prepchem.com |

| 4-position | -NH2 | From 4-chloro derivative via azide displacement and reduction | prepchem.com |

| 3-position (Pyrazine analogue) | -Cl | Amidation of 3-chloropyrazine-2-carbonyl chloride | mdpi.com |

| 3-position (Pyrazine analogue) | -NH-benzyl | Aminodehalogenation of 3-chloro derivative | mdpi.com |

| 4-position | -Alkyl | Transient activation and reaction with electrophiles | amazonaws.com |

Modifications of the Benzyl Moiety

The benzyl group of N-benzylpyridine-2-carboxamide offers a versatile platform for introducing a wide range of substituents. These modifications are typically achieved by employing variously substituted benzylamines in the initial amidation reaction with a pyridine-2-carboxylic acid derivative. This approach allows for the systematic investigation of structure-activity relationships (SAR) by altering the electronic and steric properties of the benzyl ring.

Research into analogous N-benzylpyrazine-2-carboxamides has demonstrated the impact of benzyl ring substitution on biological activity. For instance, studies have shown that introducing electron-donating groups like 4-methoxy or electron-withdrawing groups such as 3-trifluoromethyl onto the benzyl ring can significantly influence the antimycobacterial properties of the resulting compounds. mdpi.com The synthesis generally involves the condensation of a pyrazine-2-carboxylic acid chloride with the appropriately substituted benzylamine under mild conditions, often resulting in high yields ranging from 59% to 91%. mdpi.com

Similarly, the synthesis of sorafenib (B1663141) derivatives has involved the preparation of 4-chloro-N-benzylpyridine-2-carboxamide. This was achieved through the amidation of 4-chloropyridine-2-carbonyl chloride hydrochloride with benzylamine in the presence of triethylamine as an HCl acceptor. mdpi.com This highlights a standard and effective method for creating the core amide bond, which can be adapted for various substituted benzylamines.

Further studies on molecules incorporating an N-benzyl pyridinium moiety have shown that substitutions on the benzyl group, such as halogens (fluoro, chloro, bromo) and methyl groups, can enhance biological activities like acetylcholinesterase (AChE) inhibition compared to the unsubstituted analogue. tandfonline.com These derivatives are often synthesized via quaternization of a pyridyl compound with a substituted benzyl bromide. tandfonline.com

The following table summarizes various modifications made to the benzyl moiety in related carboxamide structures and the synthetic context.

Table 1: Examples of Benzyl Moiety Modifications in N-Benzyl(hetero)aryl-2-carboxamides

| Heteroaryl Core | Benzyl Substituent | Synthetic Method | Precursors | Reference |

|---|---|---|---|---|

| Pyrazine (B50134) | 4-Methoxy | Condensation | 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride, 4-methoxybenzylamine | mdpi.com |

| Pyrazine | 3-Trifluoromethyl | Condensation | 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride, 3-trifluoromethylbenzylamine | mdpi.com |

| Pyrazine | 2-Methyl | Aminolysis | 3-Chloropyrazine-2-carbonyl chloride, 2-methylbenzylamine | mdpi.com |

| Pyrazine | 3,4-Dichloro | Aminolysis | 3-Chloropyrazine-2-carbonyl chloride, 3,4-dichlorobenzylamine | mdpi.com |

| Pyridine | None (unsubstituted) | Amidation | 4-Chloropyridine-2-carbonyl chloride hydrochloride, benzylamine | mdpi.com |

Regioselective Functionalization Approaches

Regioselective functionalization of the pyridine ring in N-benzylpyridine-2-carboxamide is crucial for fine-tuning the molecule's properties. Various advanced methodologies, primarily focusing on C-H bond activation and halogenation, have been developed for pyridines and related heterocycles, which are applicable to this scaffold.

Palladium-catalyzed direct C-H arylation represents a powerful tool for modifying the pyridine ring. The regioselectivity of these reactions is often governed by the electronic properties of the C-H bonds and can be directed by substituents already present on the ring. nih.gov For electron-deficient pyridines, predictable regioselectivity can be achieved; for example, 3-substituted pyridines tend to undergo C4-arylation, while 4-substituted pyridines favor C3-arylation. nih.gov The carboxamide group at the C2 position in N-benzylpyridine-2-carboxamide can act as a directing group, potentially favoring functionalization at the C3 position. In related systems, such as 8-amidoquinolines, the amide group effectively directs halogenation to the C5 and C7 positions. mdpi.com

Another key strategy is regioselective halogenation, which introduces a versatile handle for subsequent cross-coupling reactions. The halogenation of pyridine N-oxides is a well-established method to achieve high regioselectivity, typically at the C2 position. nih.gov For direct halogenation of the pyridine ring, innovative methods have been developed. For instance, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for the highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.org The functionalization of 2-chloropyridines has been shown to proceed with high regioselectivity at the C4 and C5 positions, providing another route to specifically substituted pyridines. mdpi.com

These functionalization techniques allow for precise structural modifications, enabling the synthesis of a diverse library of N-benzylpyridine-2-carboxamide derivatives.

Table 2: Summary of Regioselective Functionalization Approaches for Pyridine Systems

| Functionalization Type | Method | Position(s) Functionalized | Catalyst/Reagents | Key Findings | Reference |

|---|---|---|---|---|---|

| C-H Arylation | Direct Arylation | C3 or C4 | Pd(OAc)₂, Ligands (e.g., P(n-Bu)Ad₂), Base (e.g., Cs₂CO₃) | Regioselectivity depends on electronic character of existing substituents. | nih.gov |

| C-H Arylation | Oxidative Cross-Coupling | C2 | Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃) | Effective for pyridine N-oxides. | mdpi.com |

| Halogenation | Halogenation of N-Oxide | C2 | N/A | Provides practical access to 2-halo-substituted pyridines. | nih.gov |

| Halogenation | Zincke Imine Intermediate | C3 | Zincke salt, Halogen source (e.g., NBS, NCS) | Highly regioselective for 3-halopyridines under mild conditions. | chemrxiv.org |

| Halogenation | Directed Halogenation | C5 (on quinoline) | FeCl₃, Halogen source (e.g., NCS, NBS, NIS) | Amide at C8 directs halogenation to C5 and C7. | mdpi.com |

Advanced Spectroscopic and Structural Characterization of N Benzylpyridine 2 Carboxamide and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural determination of N-benzylpyridine-2-carboxamide in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of N-benzylpyridine-2-carboxamide displays characteristic signals for the protons of the pyridine (B92270) ring, the benzyl (B1604629) group, and the amide N-H. The chemical shifts (δ) of the pyridine protons are typically observed in the downfield region (around 7.0-8.6 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. chemicalbook.com The benzyl protons, including the methylene (B1212753) (-CH2-) and phenyl protons, resonate at distinct chemical shifts. The methylene protons usually appear as a singlet or a doublet, depending on the coupling with the amide proton, while the phenyl protons produce signals in the aromatic region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbon atoms of the pyridine ring show resonances at characteristic downfield shifts, with the carbon adjacent to the nitrogen appearing at the lowest field. researchgate.net The carbonyl carbon of the amide group is also readily identifiable by its significant downfield shift (typically in the range of 160-180 ppm). libretexts.org The chemical shifts of the benzyl group carbons further confirm the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for N-Benzylpyridine-2-carboxamide

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring | 7.0 - 8.6 | 120 - 150 |

| Benzyl -CH₂- | ~4.5 | ~45 |

| Benzyl Phenyl | 7.2 - 7.4 | 127 - 140 |

| Amide N-H | Variable (depends on solvent and concentration) | - |

| Amide C=O | - | 160 - 180 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

2D NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the N-benzylpyridine-2-carboxamide molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For N-benzylpyridine-2-carboxamide, COSY spectra would show cross-peaks between adjacent protons on the pyridine ring and within the benzyl phenyl group, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For instance, the methylene protons' signal will correlate with the methylene carbon's signal.

These 2D NMR methods, when used in combination, provide a detailed and robust structural elucidation of N-benzylpyridine-2-carboxamide. ucsb.edu

While solution-state NMR provides information about the time-averaged structure of the molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation and packing of N-benzylpyridine-2-carboxamide in the crystalline state. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. mdpi.com

In the solid state, the molecule may adopt a preferred conformation due to crystal packing forces and intermolecular interactions, such as hydrogen bonding. rsc.org Solid-state ¹³C NMR can reveal the presence of different conformers or polymorphs by the appearance of distinct sets of resonances. Furthermore, ssNMR can be used to study the geometry of hydrogen bonds by analyzing the chemical shifts of the involved nuclei, particularly ¹⁵N. mdpi.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. esisresearch.orgnih.gov They are particularly sensitive to the types of functional groups present and the nature of intermolecular interactions.

The vibrational spectra of N-benzylpyridine-2-carboxamide are characterized by distinct bands corresponding to the vibrations of the amide and pyridine moieties. arxiv.org

Amide Vibrations:

N-H Stretch: The N-H stretching vibration typically appears as a strong band in the FT-IR spectrum, usually in the region of 3400-3200 cm⁻¹. The exact position is sensitive to hydrogen bonding. nih.gov

C=O Stretch (Amide I): The carbonyl stretching vibration is one of the most intense bands in the IR spectrum, found in the range of 1700-1630 cm⁻¹. Its frequency is influenced by electronic and steric effects, as well as hydrogen bonding.

N-H Bend (Amide II): This mode, which involves coupling of the N-H in-plane bending and C-N stretching, appears around 1600-1500 cm⁻¹.

Pyridine Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching modes are typically observed in the 1600-1400 cm⁻¹ region. nih.gov Ring breathing and other deformation modes appear at lower frequencies. researchgate.net

Table 2: Key Vibrational Modes for N-Benzylpyridine-2-carboxamide

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Technique |

| N-H Stretch | 3400 - 3200 | FT-IR |

| C-H Stretch (Aromatic) | 3100 - 3000 | FT-IR, FT-Raman |

| C-H Stretch (Aliphatic) | 3000 - 2850 | FT-IR, FT-Raman |

| C=O Stretch (Amide I) | 1700 - 1630 | FT-IR |

| N-H Bend (Amide II) | 1600 - 1500 | FT-IR |

| C=C/C=N Stretch (Pyridine) | 1600 - 1400 | FT-IR, FT-Raman |

Vibrational spectroscopy is a powerful tool for studying hydrogen bonding. mdpi.com The formation of hydrogen bonds, particularly involving the amide group (N-H···O=C), leads to predictable shifts in the vibrational frequencies. researchgate.netosti.gov

A downward shift (redshift) in the N-H stretching frequency is a clear indicator of hydrogen bond formation. nih.gov The magnitude of this shift often correlates with the strength of the hydrogen bond. Similarly, the C=O stretching frequency also shifts to lower wavenumbers upon hydrogen bonding, as the bond is weakened by the interaction of the oxygen's lone pair with a hydrogen atom. scispace.com

By comparing the spectra of N-benzylpyridine-2-carboxamide in different states (e.g., dilute solution in a non-polar solvent vs. concentrated solution or solid state), the extent and nature of hydrogen bonding can be assessed. In the solid state, these interactions can lead to the formation of extended supramolecular structures, such as chains or dimers. nih.gov

Elucidation of Amide and Pyridine Vibrational Modes

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.es By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, detailed information regarding bond lengths, angles, and intermolecular interactions can be elucidated, providing unequivocal structural proof. uhu-ciqso.es

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) has been employed to characterize N-benzylpyridine-2-carboxamide analogues and their metal complexes, revealing precise solid-state structures. While a specific structure for N-benzylpyridine-2-carboxamide (C₁₃H₁₂N₂O) was not found in the reviewed literature, detailed crystallographic data for closely related compounds provide significant insight into the expected structural motifs.

For instance, the related compound N-(pyridine-2-carbonyl)pyridine-2-carboxamide (C₁₂H₉N₃O₂) was synthesized and its structure determined by SC-XRD. nih.govnih.gov Similarly, various metal complexes incorporating pyridine-2-carboxamide-based ligands have been structurally characterized, demonstrating the ligand's coordination behavior. rsc.orgacademie-sciences.fr A trinuclear Zinc(II) complex, [Zn₃(L1)₄(L2)₂(CH₃COO)₂], utilized a derivative of pyridine-2-carboxylic acid, showcasing complex coordination geometries. semanticscholar.org

The table below presents crystallographic data for representative related compounds, illustrating the typical parameters obtained from SC-XRD analysis.

Table 1: Crystallographic Data for N-Benzylpyridine-2-Carboxamide Analogues and Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| N-(Pyridine-2-carbonyl)pyridine-2-carboxamide | C₁₂H₉N₃O₂ | Orthorhombic | Pna2₁ | - | - | - | - | - | - | nih.gov |

| N-Benzylpyridine-2-sulfonamide | C₁₂H₁₂N₂O₂S | Monoclinic | P2₁/c | 11.099(2) | 10.709(2) | 9.513(2) | 90 | 91.893(4) | 90 | nih.gov |

| [Cu(L⁵)₂(H₂O)]·H₂O | C₂₄H₂₂Cl₂CuN₄O₃ | Monoclinic | C2/c | 19.337(4) | 11.053(2) | 24.288(5) | 90 | 98.78(3) | 90 | rsc.org |

| [Cu(NPyPzCa)(NO₃)(DMSO)] | C₁₂H₁₄CuN₄O₅S | Triclinic | P-1 | 8.270(5) | 10.298(5) | 10.689(5) | 71.18(5) | 76.53(5) | 77.29(5) | academie-sciences.fr |

Note: L⁵ represents the deprotonated form of N-(2-chloro-6-methylphenyl)pyridine-2-carboxamide. NPyPzCa represents N-(2-pyridylmethyl)-2-pyrazinecarboxamide.

Analysis of Bond Angles, Torsion Angles, and Spatial Arrangements

In the related N-benzylpyridine-2-sulfonamide, the dihedral angle between the benzene (B151609) and pyridine rings is 75.75 (9)°. nih.gov The C1—S1—N1—C6 torsion angle in this molecule is -71.85 (15)°. nih.gov For N-(pyridine-2-carbonyl)pyridine-2-carboxamide, the molecule is nearly planar, with a small dihedral angle of 6.1 (2)° between the two pyridine rings. nih.gov

In metal complexes, the coordination of the ligand to the metal center significantly influences the geometry. In a copper(II) complex with N-(2-pyridylmethyl)-2-pyrazinecarboxamide, the Cu(II) atom exhibits a square base pyramidal geometry. academie-sciences.fr The bond lengths from the copper center to the ligand's nitrogen atoms are critical in defining this geometry, with Cu(II)NₐₘᵢᏧₒ, Cu(II)Nₚᵧ, and Cu(II)Nₚ𝓏 distances measured at approximately 1.91-1.92 Å, 1.99-2.01 Å, and 2.00-2.03 Å, respectively. academie-sciences.fr In another copper complex, different orientations of a carboxamide group were described as equatorial or axial based on their torsion angles. researchgate.net

Table 2: Selected Bond and Torsion Angles for N-Benzylpyridine-2-Carboxamide and Related Compounds

| Compound | Parameter | Angle (°) | Description | Ref. |

|---|---|---|---|---|

| N-Benzylpyridine-2-sulfonamide | Dihedral Angle | 75.75 (9) | Angle between benzene and pyridine rings | nih.gov |

| N-Benzylpyridine-2-sulfonamide | Torsion Angle (C1-S1-N1-C6) | -71.85 (15) | Defines the orientation around the S-N bond | nih.gov |

| N-(Pyridine-2-carbonyl)pyridine-2-carboxamide | Dihedral Angle | 6.1 (2) | Angle between the two pyridine rings | nih.gov |

| [Cu(NPyPzCa)(NO₃)(DMSO)] | N(amido)-Cu-N(Py) | - | Illustrates coordination geometry | academie-sciences.fr |

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. mdpi.comescholarship.org These different forms, or polymorphs, can arise from variations in molecular conformation or intermolecular packing arrangements and may exhibit distinct physical properties. mdpi.com For a flexible molecule like N-benzylpyridine-2-carboxamide, with its rotatable bonds connecting the benzyl and picolinamide (B142947) moieties, conformational polymorphism is a significant consideration.

Crystal engineering focuses on designing and controlling the formation of crystalline structures through an understanding of intermolecular interactions. For carboxamides, hydrogen bonding is a primary tool in crystal engineering. rsc.org In the crystal structure of N-benzylpyridine-2-sulfonamide, molecules are linked into chains by N—H⋯O and N—H⋯N hydrogen bonds. nih.gov These chains are then cross-linked by C—H⋯O interactions to form a two-dimensional network. nih.gov

The aggregation of molecules in carboxamide polymorphs is often governed by a combination of C–H⋯O, C–H⋯N, N–H⋯N, and π-stacking interactions. rsc.org The presence of both a pyridine ring and a benzene ring in N-benzylpyridine-2-carboxamide offers the potential for π-π stacking interactions, which could further direct the crystal packing and potentially lead to different polymorphic forms. nih.gov The interplay between strong hydrogen bonds (N-H···O) and weaker interactions (C-H···π, π-π stacking) determines the final crystal architecture. escholarship.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for confirming molecular weight and elucidating chemical structures through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. researchgate.net The exact mass of N-benzylpyridine-2-carboxamide (C₁₃H₁₂N₂O) is calculated to be 212.09500 u. chemsrc.com An experimental HRMS measurement yielding a mass-to-charge ratio very close to this theoretical value would serve as strong evidence for the compound's identity, confirming its elemental composition. researchgate.net Techniques like electrospray ionization (ESI) are commonly used to generate the ions for analysis without significant fragmentation. miamioh.edu

Fragmentation Pattern Analysis for Structural Verification

In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For N-benzylpyridine-2-carboxamide, several fragmentation pathways can be predicted based on its structure and data from related compounds. The gas-phase fragmentation of benzylpyridinium ions is known to proceed primarily via the cleavage of the C-N bond connecting the benzyl and pyridine groups. researchgate.net

Probable key fragmentations for protonated N-benzylpyridine-2-carboxamide ([M+H]⁺, m/z 213.1) would include:

Cleavage of the benzyl-nitrogen bond: This is a common pathway for benzylamines and related structures, leading to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91 or the tropylium (B1234903) ion rearrangement product. researchgate.netlibretexts.org The other fragment would be neutral picolinamide.

Cleavage of the amide C-N bond: This would result in the formation of a picolinoyl cation (C₆H₄NO⁺) at m/z 106 and neutral benzylamine (B48309).

Loss of the carboxamide group: General fragmentation patterns for amides can be complex, but loss of the entire functional group is possible. libretexts.org

Rearrangements: Under ESI conditions, intramolecular rearrangements, such as benzyl group migrations, have been observed in similar structures prior to fragmentation. researchgate.net

Analysis of these characteristic fragment ions and neutral losses provides a fingerprint that helps to verify the connectivity of the atoms within the molecule. libretexts.org

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| N-benzylpyridine-2-carboxamide | C₁₃H₁₂N₂O |

| N-Benzylpyridine-2-sulfonamide | C₁₂H₁₂N₂O₂S |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | C₁₂H₉N₃O₂ |

| N-(2-chloro-6-methylphenyl)pyridine-2-carboxamide | C₁₃H₁₁ClN₂O |

| N-(2-pyridylmethyl)-2-pyrazinecarboxamide | C₁₁H₁₀N₄O |

| 6-phenylpyridine-2-carboxylic acid | C₁₂H₉NO₂ |

| bis(4-pyridyl)amine | C₁₀H₉N₃ |

| Benzylamine | C₇H₉N |

| Picolinamide | C₆H₆N₂O |

| Toluene (B28343) | C₇H₈ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For N-benzylpyridine-2-carboxamide, the spectrum is characterized by transitions within its conjugated π-system. Upon complexation with a metal ion, new absorption bands, known as charge-transfer bands, often appear, providing direct evidence of metal-ligand electronic interactions.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of N-benzylpyridine-2-carboxamide is dominated by electronic transitions originating from its constituent aromatic and functional groups: the pyridine ring, the benzyl group, and the amide linker. The primary transitions observed are π→π* and n→π*.

π→π Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π antibonding orbital. The molecule possesses an extended conjugated system formed by the delocalized electrons of the pyridine and benzene rings, linked by the amide group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to the individual, unconjugated chromophores. libretexts.org For example, benzene absorbs around 254 nm, while pyridine shows a π→π* transition at approximately 240 nm. libretexts.orgrasayanjournal.co.in The extended conjugation in N-benzylpyridine-2-carboxamide is expected to shift these bands to longer wavelengths.

n→π Transitions: These are lower-intensity absorptions that occur when a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms of the amide group and the pyridine nitrogen) is promoted to a π antibonding orbital. uzh.ch These transitions are typically observed at longer wavelengths than π→π* transitions but have a much lower molar absorptivity because of the poor spatial overlap between the n and π* orbitals. libretexts.orguzh.ch In pyridine, a weak n→π* transition is observed in the 320-380 nm region. libretexts.org Similarly, benzamides exhibit n→π* transitions associated with the carbonyl group. researchgate.net

The combination of these chromophores in a single conjugated molecule leads to a complex UV-Vis spectrum. The main absorption bands are typically assigned to the π→π* transitions of the entire conjugated system, while the weaker, longer-wavelength n→π* transitions may appear as shoulders on the main absorption peaks.

| Chromophore | Transition Type | Typical λmax (nm) | Reference |

|---|---|---|---|

| Benzene | π→π | ~254 | libretexts.org |

| Pyridine | π→π | ~240 | libretexts.org |

| Pyridine | n→π | 320 - 380 | libretexts.org |

| Carbonyl (Amide) | n→π | ~270 - 300 | libretexts.org |

| Conjugated Benzamide System | π→π* | 260 - 280 | libretexts.org |

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) in Complexes

When N-benzylpyridine-2-carboxamide acts as a ligand to form a coordination complex with a transition metal, new, often intense, absorption bands can appear in the UV-Vis spectrum. These are known as charge-transfer (CT) bands and are generally much more intense than the weaker d-d transitions. libretexts.org These CT bands are classified as either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT), depending on the direction of electron transfer upon photoexcitation.

Ligand-to-Metal Charge Transfer (LMCT)

LMCT transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital, effectively reducing the metal center in the excited state. libretexts.org These transitions are favored under specific conditions:

The metal ion is in a high oxidation state (e.g., Cu(II), Au(III), Cr(VI), Mn(VII)). libretexts.org

The metal has empty or partially filled d-orbitals at a relatively low energy. libretexts.org

The ligand possesses high-energy lone pairs of electrons (i.e., it is a good electron donor). libretexts.org

N-benzylpyridine-2-carboxamide, with its electron-rich amide and pyridine moieties, can facilitate LMCT when coordinated to an electron-deficient metal center. For instance, in a hypothetical complex with Cu(II), an electron could be transferred from the π-orbitals of the ligand to the half-filled d-orbitals of the copper ion. The spectra of such complexes often show broad, intense bands that can sometimes overlap with the ligand's internal π→π* transitions. researchgate.net For example, some Cu(II) complexes show LMCT bands, and related Au(III) complexes with ligands like 2-benzylpyridine (B1664053) also exhibit transitions with LMCT character. cardiff.ac.ukresearchgate.net

Metal-to-Ligand Charge Transfer (MLCT)

MLCT transitions involve the transfer of an electron from a metal-based d-orbital to an empty π* antibonding orbital of the ligand, resulting in the oxidation of the metal center in the excited state. libretexts.org The conditions that favor MLCT are:

The metal ion is in a low oxidation state and is electron-rich (e.g., Ru(II), Re(I), Ir(III)). libretexts.org

The ligand possesses low-lying empty π* orbitals (i.e., it is a good π-acceptor). libretexts.org

The pyridine ring of N-benzylpyridine-2-carboxamide has a low-lying π* orbital, making it a suitable candidate for accepting electron density from a metal. Ruthenium(II) complexes containing polypyridyl ligands are classic examples where intense MLCT bands are observed in the visible region (400-550 nm), and these transitions are often responsible for their rich photochemistry and strong colors. scirp.orgacs.org A complex of N-benzylpyridine-2-carboxamide with Ru(II) would be expected to display similar intense MLCT bands, corresponding to the excitation of a d-electron from the Ru(II) center to the π* system of the pyridine-carboxamide ligand. scirp.orgmdpi.com

| Complex Type (Representative) | Metal Ion | Transition Type | Typical λmax (nm) | Reference |

|---|---|---|---|---|

| [Ru(NH3)4(L)(L')]2+ (L=pyridine derivative) | Ru(II) | MLCT (d→π*) | 400 - 515 | scirp.org |

| [Ru(bpy)2(nicotine)2]2+ | Ru(II) | MLCT | ~450 | acs.org |

| [Au(bipydmb-H)X]+ | Au(III) | LMCT (partial) | ~410 | cardiff.ac.uk |

| Cu(II) Carboxylate Complexes | Cu(II) | d-d / LMCT | 500 - 700 (d-d), ~420-440 (LMCT) | researchgate.net |

Coordination Chemistry and Metal Complexation of N Benzylpyridine 2 Carboxamide

Ligand Properties of N-Benzylpyridine-2-Carboxamide

N-benzylpyridine-2-carboxamide is a derivative of picolinamide (B142947), featuring a pyridine (B92270) ring, an amide group, and an N-benzyl substituent. This structure provides multiple potential donor sites for coordination with metal ions, including the pyridine nitrogen, the amide oxygen, and the deprotonated amide nitrogen.

N-benzylpyridine-2-carboxamide and its parent compound, picolinamide, can exhibit several coordination modes.

Monodentate Coordination : The ligand can coordinate to a metal center through a single donor atom. For instance, in the formation of some gold(III) adducts with related 2-substituted pyridine ligands, the initial coordination occurs through the pyridine nitrogen atom before other reactions proceed. researchgate.netmdpi.com

Bidentate Coordination : This is the most common mode for related picolinamide-type ligands.

N,O-Chelation : The ligand coordinates through the pyridine nitrogen and the carbonyl oxygen of the amide group, forming a stable five-membered chelate ring. researchgate.net This is a prevalent bonding mode for a wide range of transition metal complexes.

N,N'-Chelation : In a less common arrangement, the ligand can coordinate through the pyridine nitrogen and the deprotonated amide nitrogen. This mode requires the deprotonation of the amide N-H group and results in the formation of a stable aurocycle. This has been observed with third-row transition metal ions like gold(III), which can facilitate amide deprotonation. researchgate.net For example, the reaction of picolinamide with HAuCl₄ leads to a square planar Au(III) complex where the ligand is coordinated via two nitrogen atoms. researchgate.net

Table 1: Observed Coordination Modes of Picolinamide-Type Ligands This interactive table summarizes the coordination behaviors discussed.

| Coordination Mode | Donor Atoms Involved | Common Metal Ions | Structural Feature |

|---|---|---|---|

| Monodentate | Pyridine Nitrogen | Au(III) (initial adduct) | Initial reaction intermediate |

| Bidentate (N,O) | Pyridine N, Amide O | Various Transition Metals | Five-membered chelate ring |

| Bidentate (N,N') | Pyridine N, Amide N⁻ | Au(III), other 3rd-row metals | Five-membered aurocycle |

| Tridentate | Pyridine N, Amide N⁻, Other | Pd(II) (with functionalized ligands) | Pincer-type complex |

The N-benzyl group significantly impacts the steric and electronic properties of the ligand, which in turn affects the structure and reactivity of its metal complexes.

Steric Influence : The benzyl (B1604629) group is sterically bulky. vulcanchem.com This bulk can influence the coordination geometry and the accessibility of the metal center. In reactions such as cyclometalation, steric effects are crucial in determining the regioselectivity, with larger substituents often favoring the formation of less sterically hindered products. researchgate.netrsc.org For instance, studies on related N-benzyl imidazolium (B1220033) salts show that steric hindrance is more pronounced in the formation of six-membered cyclometalated rings compared to five-membered rings. rsc.org This steric pressure can affect the stability and formation of different isomers.

Electronic Influence : The benzyl group is generally considered to be electron-donating. vulcanchem.com This can increase the electron density on the amide nitrogen and, by extension, the pyridine ring. Such electronic effects can modulate the kinetic and thermodynamic favorability of coordination and subsequent reactions like C-H activation. researchgate.net For example, in some ruthenium-catalyzed reactions, kinetic selectivity favors electron-donating substituents, while thermodynamic stability favors electron-withdrawing ones. researchgate.net

Mono-, Bi-, and Tridentate Coordination Modes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-benzylpyridine-2-carboxamide and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

N-benzylpyridine-2-carboxamide and its analogs form stable complexes with a wide array of transition metals.

Gold (Au) : Gold(III) complexes have been synthesized by reacting ligands like 2-benzylpyridine (B1664053) with sodium tetrachloroaurate(III). mdpi.com These reactions can yield either monodentate adducts, [Au(ligand)Cl₃], or, upon heating, cyclometalated complexes, [Au(ligand-H)Cl₂], where a C-H bond on the benzyl ring is activated. mdpi.comresearchgate.net

Iron (Fe) : Diiron(II) complexes have been prepared using 2-benzylpyridine as an ancillary ligand. nih.gov The synthesis involves reacting a pre-formed diiron carboxylate complex with the pyridine ligand in a solvent like dichloromethane (B109758), leading to ligand exchange and the formation of complexes such as [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(2-Bnpy)₂]. nih.gov

Palladium (Pd) : Palladium(II) complexes with functionalized pyridine carboxamides have been synthesized, demonstrating both N,N-bidentate and N,N,P-tridentate coordination modes. mdpi.com

Copper (Cu) : Copper(II) complexes with related ligands like 4-benzylpyridine (B57826) have been synthesized, often resulting in binuclear structures with bridging carboxylate ligands, forming a "paddle-wheel" arrangement. ub.edu The reaction of a copper(II) piperamidinate compound with 2-benzylpyridine has also been shown to yield a paddle-wheel core structure. csic.es

Ruthenium (Ru) : While specific complexes with N-benzylpyridine-2-carboxamide are not detailed in the provided results, ruthenium complexes with various pyridine-based ligands are well-documented, often used in catalysis and showing diverse coordination geometries. researchgate.netmdpi.com

Other Metals (Ni, Co, Zn, Pt, Mn) : Picolinamide and other pyridine carboxamide derivatives are known to form complexes with a variety of other transition metals, including Ni(II), Co(II), and Zn(II). cyberleninka.ru The coordination chemistry typically involves the formation of stable chelate structures. researchgate.netcyberleninka.ru Platinum(II) and Platinum(IV) complexes with pyrazine (B50134) carboxamides, which are structurally similar, have also been characterized. bendola.com

The stoichiometry and resulting coordination geometry of the metal complexes are highly dependent on the metal ion, the reaction conditions, and the specific coordination mode of the ligand.

Stoichiometry : Common stoichiometries include 1:1, 1:2, and 2:2 (metal:ligand). For example, diiron(II) complexes often exhibit a 2:2 stoichiometry with two iron centers and two benzylpyridine ligands. nih.gov Gold(III) complexes typically form 1:1 adducts or cyclometalated species. mdpi.com

Coordination Geometries :

Square Planar : This geometry is characteristic of d⁸ metal ions like Au(III) and Pd(II). researchgate.netmdpi.commdpi.com For instance, the [Au(picolinamide)Cl₂] complex is nearly square planar. researchgate.net

Octahedral : This geometry is common for many transition metals, including Fe(II), Co(II), and Ni(II). The geometry is often distorted due to factors like the Jahn-Teller effect in Cu(II) complexes. researchgate.net

Paddle-Wheel : This binuclear structure is observed for some Cu(II) complexes, where four carboxylate ligands bridge two copper centers, and the axial positions are occupied by ligands such as benzylpyridine. ub.educsic.es

Table 2: Examples of Metal Complexes with N-Benzylpyridine-2-Carboxamide Analogs This interactive table provides a summary of characterized metal complexes.

| Metal | Ligand Analog | Complex Formula/Type | Coordination Geometry |

|---|---|---|---|

| Au(III) | Picolinamide | [Au(pla)Cl₂] | Nearly Square Planar |

| Au(III) | 2-(1-Ethylbenzyl)pyridine | [Au(pyeb-H)Cl₂] | Cyclometalated, Square Planar |

| Fe(II) | 2-Benzylpyridine | [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(2-Bnpy)₂] | Doubly-bridged, Dinuclear |

| Cu(II) | 4-Benzylpyridine | [Cu(μ-MeCO₂)₂(4-Bzpy)]₂ | Paddle-wheel, Binuclear |

| Pd(II) | Phosphorylated Carboxamide | [Pd(L)Cl] | Pincer, Square Planar |

Advanced spectroscopic techniques are essential for elucidating the precise electronic structure and coordination environment of these metal complexes.

¹⁹⁷Au Mössbauer Spectroscopy : This technique is particularly useful for studying gold complexes. For the analogous complex Dichloro(pyridine-2-carboxamido-N¹,N²)gold(III), the ¹⁹⁷Au Mössbauer spectrum displays a doublet, which is consistent with a distorted square planar Au(III) center. researchgate.net The key parameters obtained are:

Isomer Shift (IS) : The IS value (e.g., 3.22 mm s⁻¹ relative to Au metal) provides information about the oxidation state and the s-electron density at the gold nucleus. researchgate.net

Quadrupole Splitting (QS) : The QS value (e.g., 2.40 mm s⁻¹) is sensitive to the symmetry of the electric field gradient around the nucleus. A large QS value indicates a significant deviation from cubic symmetry, as seen in a square planar environment. researchgate.net

⁵⁷Fe Mössbauer Spectroscopy : While not reported for a complex of the specific title compound, ⁵⁷Fe Mössbauer spectroscopy is a powerful tool for studying the spin states and coordination environments of iron complexes, such as the diiron(II) complexes formed with 2-benzylpyridine. mdpi.comnih.gov It can distinguish between different oxidation states (Fe(II)/Fe(III)) and spin states (high-spin/low-spin) of the iron centers. mdpi.com

Stoichiometry and Coordination Geometries

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes containing N-benzylpyridine-2-carboxamide and related ligands is fundamental to understanding their properties. X-ray crystallography provides definitive insights into the coordination geometry, bond parameters, and conformational states of these molecules.

X-ray diffraction studies on analogous pyridine-2-carboxamide complexes have revealed several common coordination modes. The most prevalent is a bidentate chelation involving the pyridine nitrogen and the amide oxygen atom, which forms a stable five-membered chelate ring. researchgate.net A less common but significant coordination mode involves chelation through the pyridine nitrogen and the deprotonated amide nitrogen atom; this N,N-coordination has been observed with some third-row transition metal ions like gold(III). researchgate.net

In some cases, the ligand can act as a tridentate donor, particularly in multinuclear complexes. For instance, in a dimeric copper(II) complex, a deprotonated pyridine-2,6-dicarboxamide ligand was found to be tridentate through the central pyridine nitrogen and the two deprotonated carboxamide groups to one copper center, while a terminal pyridyl ring coordinates to a second copper atom. nih.govrsc.org The specific coordination adopted depends on factors such as the metal ion's identity, its oxidation state, the reaction conditions, and the presence of competing ligands or counter-ions. researchgate.net

Table 1: Common Coordination Modes of Pyridine-Carboxamide Ligands

| Coordination Mode | Donor Atoms | Chelate Ring Size | Typical Metal Ions | Reference |

|---|---|---|---|---|

| Bidentate (N,O) | Pyridine-N, Amide-O | 5-membered | Cu(II), Cd(II), Zn(II) | researchgate.net |

| Bidentate (N,N) | Pyridine-N, Amide-N⁻ | 5-membered | Au(III), Pd(II) | researchgate.net |

| Tridentate (N,N,N) | Pyridine-N, Amide-N⁻, Pyridyl-N | Varies | Cu(II) | nih.govrsc.org |

The process of metal complexation invariably induces distortions in both the ligand geometry and the ideal coordination geometry of the metal center. Upon coordination, significant changes can be observed in the bond lengths and angles of the N-benzylpyridine-2-carboxamide ligand itself. For example, coordination to a metal center can lengthen the C=O bond and shorten the C-N bond of the amide group, indicating a change in the electronic distribution within the ligand. nsf.gov

The coordination polyhedra of the metal centers are often distorted from idealized geometries. For instance, six-coordinate complexes frequently exhibit a distorted octahedral geometry, while four-coordinate complexes may adopt geometries that are distorted towards tetrahedral from an ideal square-planar arrangement. researchgate.net These distortions arise from the steric constraints imposed by the chelate rings, the electronic effects of the ligand, and packing forces within the crystal lattice. Conformational analysis shows that while small molecules ideally have minimal conformational changes to avoid energetic penalties upon binding, the formation of the metal-ligand bond can lock the ligand into a specific conformation not favored in its free state. nih.gov

X-ray Crystallography of Metal-Ligand Coordination

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes derived from N-benzylpyridine-2-carboxamide are a direct consequence of the interaction between the metal d-orbitals and the ligand's molecular orbitals. These properties are typically investigated using magnetic susceptibility measurements and electrochemical methods.

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which defines its spin state and magnetic moment. alfa-chemistry.comlibretexts.org The spin state of a metal ion in a complex (e.g., high-spin or low-spin for octahedral complexes) is determined by the balance between the ligand field splitting energy and the electron spin-pairing energy.

For example, a d⁹ metal ion like copper(II) typically has one unpaired electron, resulting in a paramagnetic spin state of S=1/2. researchgate.net In contrast, a d⁸ metal ion in a strong-field, square-planar environment, such as gold(III), is typically diamagnetic with a spin state of S=0. researchgate.net In polynuclear complexes, magnetic susceptibility studies can also reveal the nature of the magnetic coupling between metal centers, which can be either antiferromagnetic (spins align in opposition) or ferromagnetic (spins align in parallel). researchgate.net For instance, some dimeric copper(II) carboxylate complexes have been shown to exhibit weak antiferromagnetic interactions. researchgate.net

Table 2: Representative Spin States and Magnetic Behavior

| Metal Ion | d-electron Count | Typical Geometry | Typical Spin State (S) | Magnetic Behavior | Reference |

|---|---|---|---|---|---|

| Cu(II) | d⁹ | Distorted Octahedral | 1/2 | Paramagnetic | researchgate.net |

| Ni(II) | d⁸ | Octahedral | 1 | Paramagnetic | epfl.ch |

| Au(III) | d⁸ | Square Planar | 0 | Diamagnetic | researchgate.net |

| Co(II) | d⁷ | Octahedral (high-spin) | 3/2 | Paramagnetic | scielo.org.mx |

Cyclic voltammetry (CV) is a key technique used to probe the electrochemical behavior and redox properties of these metal complexes. researcher.lifemdpi.com CV studies can identify the formal reduction potentials of metal-centered or ligand-centered redox events, providing insight into the electronic stability of different oxidation states. mdpi.comrsc.org

For many complexes, a quasi-reversible or reversible redox couple corresponding to the M(II)/M(III) transition can be observed. scielo.org.mxacademie-sciences.fr For example, a copper(II) complex with a related pyridine-carboxamide ligand exhibited a quasi-reversible one-electron oxidation process assigned to the Cu(II)/Cu(III) couple. academie-sciences.fr The potential at which this redox event occurs is sensitive to the nature of the ligand and its substituents. Electron-donating groups on the ligand tend to stabilize the higher oxidation state, shifting the redox potential to lower values, while electron-withdrawing groups have the opposite effect. scielo.org.mx The stability and reversibility of these redox processes are critical for applications in catalysis and sensor technology. researcher.lifemdpi.com

Table 3: Examples of Redox Processes in Related Metal Complexes

| Complex Type | Redox Process | Potential (vs. reference) | Technique | Reference |

|---|---|---|---|---|

| Copper(II) Carboxamide | Cu(II) ↔ Cu(III) + e⁻ | +0.35 V (vs. SCE) | Cyclic Voltammetry | academie-sciences.fr |

| Cobalt(II) Polypyridine | Co(II) ↔ Co(III) + e⁻ | +0.145 V (vs. Ag/AgCl) | Cyclic Voltammetry | scielo.org.mx |

| Ruthenium(II) Benzimidazole | Ru(II) ↔ Ru(III) + e⁻ | Varies with substituent | Cyclic Voltammetry | mdpi.com |

Spin States and Magnetic Susceptibility Studies

Supramolecular Interactions in Coordination Compounds

Hydrogen bonds are among the most important directional forces in these systems. rsc.orgrsc.org The amide N-H group is an excellent hydrogen bond donor, while the amide carbonyl oxygen is a proficient acceptor. This frequently leads to the formation of robust intermolecular N-H···O hydrogen bonds, which can link molecules into dimers, one-dimensional chains, or more complex three-dimensional lattices. researchgate.netnih.gov

Hydrogen Bonding Networks within Crystal Structures

The specific crystal structure of N-benzylpyridine-2-carboxamide is not extensively detailed in the available research. However, insights into its potential hydrogen bonding networks can be drawn from analogous structures, such as N-benzylpyridin-2-amine. In the crystal of N-benzylpyridin-2-amine, intermolecular N—H···N hydrogen bonds are a key feature, leading to the formation of centrosymmetric dimers. These dimers are further stabilized by C—H···π stacking interactions, which extend the structure into a three-dimensional supramolecular network.

For N-benzylpyridine-2-carboxamide, the presence of the carbonyl group introduces a strong hydrogen bond acceptor site (the carbonyl oxygen) and a hydrogen bond donor (the amide N-H). This functionality significantly influences the supramolecular assembly. Pyridinecarboxamides are recognized as excellent co-crystallizing compounds due to the amide group's two hydrogen bond donors and the two lone pairs on the carbonyl oxygen, in addition to the lone pair on the pyridine nitrogen. scirp.org The amide group itself is a powerful directing motif in crystal engineering, often forming characteristic amide-amide patterns that can lead to the construction of one-dimensional chains. ub.edu

Table 1: Potential Hydrogen Bond Geometries in N-benzylpyridine-2-carboxamide based on Analogous Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Type of Interaction |

| N(amide)-H···O(carbonyl) | ~0.86 | ~1.9-2.2 | ~2.8-3.1 | ~150-170 | Strong, primary synthon |

| N(amide)-H···N(pyridine) | ~0.86 | ~2.2-2.5 | ~3.0-3.3 | ~140-160 | Possible competing interaction |

| C(benzyl)-H···π(pyridine) | ~0.95 | ~2.6-2.9 | ~3.5-3.8 | ~130-150 | Weak, stabilizing |

| C(benzyl)-H···π(benzyl) | ~0.95 | ~2.6-2.9 | ~3.5-3.8 | ~130-150 | Weak, stabilizing |

Note: The data in this table is illustrative and based on typical bond lengths and angles found in related pyridine-carboxamide and benzylamine (B48309) crystal structures. Actual values for N-benzylpyridine-2-carboxamide would require experimental determination.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netchalmers.sesoton.ac.uk The functional groups and geometry of the organic ligand are crucial in determining the topology and properties of the resulting framework. N-benzylpyridine-2-carboxamide, with its pyridine nitrogen and amide group, is a promising candidate for the construction of such materials. researchgate.net